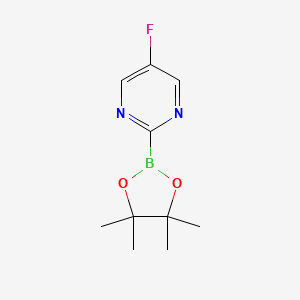![molecular formula C12H23NO2S B13459648 tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)
tert-butylN-[(2-methylthian-4-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thianyl derivative. One common method is the reaction of tert-butyl carbamate with 2-methylthian-4-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted carbamates
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate can be designed to release active amines upon enzymatic cleavage .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by enzymes such as esterases to release active amines. These amines can then interact with their respective targets, such as receptors or enzymes, to exert their effects .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is unique due to the presence of the thianyl group, which imparts specific reactivity and stability. Compared to tert-butyl carbamate, it has enhanced stability and reactivity due to the thianyl moiety. tert-Butyl N-methylcarbamate and tert-butyl N-(4-formylbenzyl)carbamate have different substituents, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C12H23NO2S |
|---|---|
Peso molecular |
245.38 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H23NO2S/c1-9-7-10(5-6-16-9)8-13-11(14)15-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
Clave InChI |
XBDIQVOCBXSVMR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCS1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)






![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)

![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
